molecular formula C15H12FN3O5S B11189903 Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate

Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate

Cat. No.: B11189903
M. Wt: 365.3 g/mol
InChI Key: RPLNJGGBLVNPAG-UHFFFAOYSA-N
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Description

Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[2,3-E][1,2,4]thiadiazine ring system, which is fused with a fluorophenyl group and an acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate typically involves the following steps:

    Formation of the Pyrido[2,3-E][1,2,4]thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the intermediate formed in the previous step.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetate moiety. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-E][1,2,4]thiadiazin-2-YL]acetate is unique due to the presence of the fluorophenyl group and the acetate moiety, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12FN3O5S

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate

InChI

InChI=1S/C15H12FN3O5S/c1-24-13(20)9-18-15(21)19(11-6-4-10(16)5-7-11)14-12(25(18,22)23)3-2-8-17-14/h2-8H,9H2,1H3

InChI Key

RPLNJGGBLVNPAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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